1-Nitro-4-[4-(pentyloxy)phenyl]benzene
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Overview
Description
1-Nitro-4-[4-(pentyloxy)phenyl]benzene is an organic compound with the molecular formula C17H19NO3 It is a nitroaromatic compound, characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a pentoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[4-(pentyloxy)phenyl]benzene typically involves the nitration of 4-(4-pentoxyphenyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-[4-(pentyloxy)phenyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Common reducing agents include hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.
Major Products Formed:
Reduction: The major product is 1-amino-4-(4-pentoxyphenyl)benzene.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
1-Nitro-4-[4-(pentyloxy)phenyl]benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various functionalized aromatic compounds, which are useful in organic synthesis and material science.
Biology: The compound can be used in the study of nitroaromatic compound metabolism and its effects on biological systems.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[4-(pentyloxy)phenyl]benzene primarily involves its interactions with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is known to affect cellular redox balance and enzyme activities.
Comparison with Similar Compounds
- 1-Nitro-4-(phenylthio)benzene
- 1-Nitro-4-(phenylmethoxy)benzene
- 1-Ethynyl-4-nitrobenzene
Comparison: 1-Nitro-4-[4-(pentyloxy)phenyl]benzene is unique due to the presence of the pentoxyphenyl group, which imparts distinct chemical and physical properties compared to other nitroaromatic compounds
Properties
IUPAC Name |
1-nitro-4-(4-pentoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCMQFCGBUMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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